Menatetrenone, also known as vitamin K2 or MK-4, is a vitamin K homologue with a growing body of research highlighting its potential therapeutic applications. It has been used as a treatment for osteoporosis in Japan and has shown promise in various other medical conditions. The compound's effects on bone metabolism, osteoclast regulation, and its potential in treating conditions such as hepatocellular carcinoma and myelodysplastic syndrome have been the subject of several studies. This comprehensive analysis will delve into the mechanism of action of menatetrenone and its applications across different fields based on the current research literature.
The primary chemical reaction involving menatetrenone epoxide is its reduction back to menaquinone-4 by the enzyme vitamin K epoxide reductase (VKOR). [, , , ] This enzymatic reaction is essential for the continuous functioning of the vitamin K cycle and the activation of vitamin K-dependent proteins. Warfarin, a commonly used anticoagulant, inhibits VKOR, leading to the accumulation of menatetrenone epoxide and a decrease in active vitamin K. [, , , ]
Menatetrenone has been used effectively to treat osteoporosis, as demonstrated in a study where it increased bone mineral density (BMD) in postmenopausal women, with a safety profile similar to alfacalcidol4. It also rescued bone loss by improving osteoblast dysfunction in rats immobilized by sciatic neurectomy, indicating its potential for treating disuse osteopenia3.
Studies have shown that menatetrenone may have a suppressive effect on hepatocellular carcinoma recurrence after surgical resection, particularly in patients with a normal preoperative des-γ-carboxy-prothrombin level9. It also inhibits hepatocellular carcinoma cell growth by suppressing cyclin D1 expression7.
Menatetrenone has been reported to ameliorate cytopenia in patients with refractory anemia of myelodysplastic syndrome, suggesting a role in the treatment of this condition8.
The vitamin K2 analog has been found to inhibit bone loss induced by corticosteroid treatment in rats, suggesting its potential application in preventing bone loss associated with long-term corticosteroid use10.
Menatetrenone has been shown to play a significant role in bone metabolism by inhibiting prostaglandin synthesis in cultured human osteoblast-like periosteal cells, which is a potent bone-resorbing agent. It achieves this by inhibiting the release of arachidonic acid from membrane phospholipids and the subsequent conversion of arachidonic acid to prostaglandin, as evidenced by reduced prostaglandin E2 production1. Additionally, menatetrenone directly affects osteoclast-like cell formation by inhibiting the formation of tartrate-resistant acid phosphatase-positive multinucleated cells, which are induced by 1,25-dihydroxyvitamin D32. Furthermore, menatetrenone acts directly on circulating human osteoclast precursors, influencing osteoclast differentiation and inhibiting the formation of osteoclasts6.
In the context of hepatocellular carcinoma, menatetrenone has been found to suppress tumor cell growth by inhibiting cyclin D1 expression through the inhibition of nuclear factor κB (NF-κB) activation7. This suppression of NF-κB activation also involves the inhibition of the phosphorylation and degradation of IκBα and the suppression of IκB kinase activity7.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2